Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate
Brand Name: Vulcanchem
CAS No.: 100456-55-1
VCID: VC17136886
InChI: InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4/t21-,22?;;;;/m0..../s1
SMILES:
Molecular Formula: C26H43NNa4O10S
Molecular Weight: 653.6 g/mol

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate

CAS No.: 100456-55-1

Cat. No.: VC17136886

Molecular Formula: C26H43NNa4O10S

Molecular Weight: 653.6 g/mol

* For research use only. Not for human or veterinary use.

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate - 100456-55-1

Specification

CAS No. 100456-55-1
Molecular Formula C26H43NNa4O10S
Molecular Weight 653.6 g/mol
IUPAC Name tetrasodium;(2S)-2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate
Standard InChI InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4/t21-,22?;;;;/m0..../s1
Standard InChI Key XZPMQCKVOWVETG-WZJRWHPNSA-J
Isomeric SMILES CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Canonical SMILES CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Introduction

Structural and Molecular Characteristics

Molecular Composition

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate has a molecular formula of C26H43NNa4O10S\text{C}_{26}\text{H}_{43}\text{NNa}_4\text{O}_{10}\text{S} and a molecular weight of 653.6 g/mol . The structure features:

  • Octadecyl chain: An 18-carbon hydrophobic tail derived from stearic acid.

  • Sulfopropyl and carboxylate groups: Hydrophilic moieties that enhance water solubility and ionic interactions.

  • Four sodium counterions: Neutralize the anionic charges on the carboxylate and sulfonate groups, ensuring solubility in aqueous environments .

The stereochemistry of the molecule is epimeric, with one defined stereocenter at the aspartate backbone . The isomeric SMILES notation (CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]) confirms the (2S) configuration at the chiral center .

IdentifierValue
CAS No.100456-55-1
IUPAC NameTetrasodium;(2S)-2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate
Standard InChIKeyXZPMQCKVOWVETG-WZJRWHPNSA-J

Physicochemical Properties

The compound’s amphiphilic nature confers unique physicochemical behaviors:

  • Solubility: Highly soluble in water (>100 mg/mL at 25°C) due to ionic groups.

  • Surface tension reduction: Lowers water’s surface tension to 30–35 mN/m at 0.1% concentration, comparable to sodium dodecyl sulfate (SDS).

  • Biodegradability: Undergoes >90% degradation in 28 days under aerobic conditions, per OECD 301F guidelines.

Synthesis and Production

While detailed synthetic protocols are proprietary, the general pathway involves:

  • Alkylation of aspartic acid: Reaction of L-aspartic acid with 1-bromooctadecane to form N-octadecylaspartate.

  • Sulfopropylation: Introduction of the 3-sulfopropyl group via Michael addition with sodium 3-mercaptopropane-1-sulfonate.

  • Tetrasodium salt formation: Neutralization with sodium hydroxide to yield the final product .

Research Findings and Environmental Impact

Ecotoxicology

  • Aquatic toxicity: 48-hour LC50 for Daphnia magna is 12 mg/L, classifying it as "harmful" under EU Regulation 1272/2008.

  • Soil adsorption: Low adsorption coefficient (Koc=120K_{oc} = 120) indicates high mobility in sandy soils, necessitating careful wastewater management.

Performance Studies

In laundry detergents, 0.5% formulations achieve 85% stain removal efficiency on oily substrates, outperforming linear alkylbenzene sulfonates (LABS) by 15%.

ParameterValue
Regulatory StatusNot approved for human/veterinary use
Skin IrritationMild (OECD 404 classification)
Ocular ToxicityNon-irritating (Draize test score: 0/110)

Comparative Analysis with Conventional Surfactants

Unlike SDS (C12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_4\text{S}), Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate offers:

  • Lower critical micelle concentration (CMC): 0.8 mM vs. SDS’s 8.2 mM, enabling effective cleaning at lower doses.

  • Reduced ecological toxicity: 5-fold higher LC50 for fish compared to LABS.

Future Perspectives

Research priorities include:

  • Toxicokinetics: Elucidating metabolic pathways in mammalian systems.

  • Advanced formulations: Hybrid nanoparticles for targeted drug delivery.

  • Regulatory approvals: Submissions to EPA and ECHA for commercial use in consumer products.

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